Lipophilicity Modulation: 4-Chloro vs. Unsubstituted Phenoxy Analog Impacts Predicted Membrane Permeability and Kinase ATP-Site Desolvation
The 4-chlorophenoxy substituent on the target compound increases computed lipophilicity (XLogP3) by approximately 0.6 log units compared to the unsubstituted phenoxy analog (N-(2-oxoindolin-5-yl)-2-phenoxyacetamide, CAS 921544-65-2), while maintaining a similar Topological Polar Surface Area (TPSA) [1]. This differential is consistent with the well-characterized π-contribution of chlorine to logP and is likely to affect passive membrane permeability and desolvation penalties upon binding to hydrophobic kinase ATP pockets, as inferred from oxindole QSAR campaigns [2]. The computed TPSA of 67.4 Ų is identical to the unsubstituted analog [1], indicating the chlorine substitution does not introduce additional hydrogen-bonding capacity that could compromise oral bioavailability.
| Evidence Dimension | Computed lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.2; TPSA 67.4 Ų |
| Comparator Or Baseline | N-(2-Oxoindolin-5-yl)-2-phenoxyacetamide (CAS 921544-65-2): XLogP3 = 1.6; TPSA = 67.4 Ų [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.6; ΔTPSA ≈ 0 Ų |
| Conditions | Computed using standard XLogP3 algorithm (PubChem); identical calculation method for both compounds. |
Why This Matters
This lipophilicity difference is within the optimal range (XLogP3 1–3) for kinase inhibitors and may confer enhanced passive permeability without the solubility liability of bulkier hydrophobic substituents, making the 4-chloro variant a strategically valuable intermediate for balancing potency and pharmacokinetic properties.
- [1] Kuujia. CAS 921544-65-2 (N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide). Computed Properties: XLogP3 1.6, TPSA 67.4 Ų. Accessed 2026-05-09. View Source
- [2] Asquith, C. R. M., et al. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. bioRxiv 2023.12.28.573261 (2023). DOI: 10.1101/2023.12.28.573261. View Source
